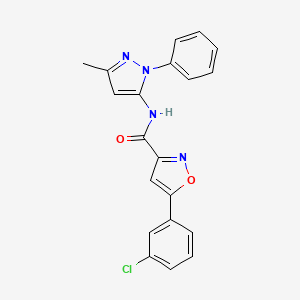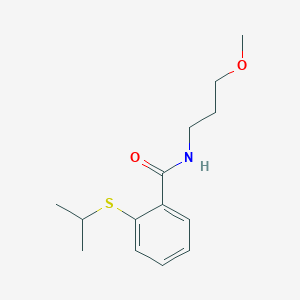
2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole, also known as DMTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTO is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors in the body. For example, 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a role in inflammation.
Biochemical and physiological effects:
2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to exert various biochemical and physiological effects in the body. In animal studies, 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of various cancer cells and to possess insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities, which make it a useful compound for studying various processes in the body. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole. One area of interest is the development of 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole-based pesticides and herbicides for use in agriculture. Further studies are also needed to understand the mechanism of action of 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole and to identify its molecular targets in the body.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicine, 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cells.
In the field of agriculture, 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been studied for its potential use as a pesticide, as it has been shown to possess insecticidal and fungicidal properties. 2-(2,4-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-5-13(10(2)6-9)15-17-16-14(18-15)12-7-11(3)19-8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSAXYRMXFCRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CSC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)
![N-[4-(benzyloxy)phenyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4843317.png)


![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4843346.png)




![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)
![{4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4843376.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4843383.png)
![6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B4843389.png)